molecular formula C18H13F3N2O3S B15003726 methyl 5-amino-6-cyano-2-methyl-7-[2-(trifluoromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate

methyl 5-amino-6-cyano-2-methyl-7-[2-(trifluoromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate

Cat. No.: B15003726
M. Wt: 394.4 g/mol
InChI Key: BVFKYZQRWSSXAR-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-cyano-2-methyl-7-[2-(trifluoromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate is a complex organic compound with a unique structure that includes a thieno[3,2-b]pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-6-cyano-2-methyl-7-[2-(trifluoromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate typically involves multiple steps. One common method starts with the diazotization of 2,6-dichloro-4-trifluoromethylaniline to form a diazonium salt. This intermediate is then reacted with ethyl cyanoacetate to form a condensation product, which undergoes cyclization to yield the desired thieno[3,2-b]pyran compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-cyano-2-methyl-7-[2-(trifluoromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation reactions.

Major Products

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 5-amino-6-cyano-2-methyl-7-[2-(trifluoromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-amino-6-cyano-2-methyl-7-[2-(trifluoromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-6-cyano-2-methyl-7-phenyl-7H-thieno[3,2-b]pyran-3-carboxylate: Similar structure but lacks the trifluoromethyl group.

    Methyl 5-amino-6-cyano-2-methyl-7-[2-(chloromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in methyl 5-amino-6-cyano-2-methyl-7-[2-(trifluoromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds .

Properties

Molecular Formula

C18H13F3N2O3S

Molecular Weight

394.4 g/mol

IUPAC Name

methyl 5-amino-6-cyano-2-methyl-7-[2-(trifluoromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate

InChI

InChI=1S/C18H13F3N2O3S/c1-8-12(17(24)25-2)14-15(27-8)13(10(7-22)16(23)26-14)9-5-3-4-6-11(9)18(19,20)21/h3-6,13H,23H2,1-2H3

InChI Key

BVFKYZQRWSSXAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C(C(=C(O2)N)C#N)C3=CC=CC=C3C(F)(F)F)C(=O)OC

Origin of Product

United States

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